molecular formula C23H24N4O3S B2774623 Ethyl 2-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate CAS No. 1105219-40-6

Ethyl 2-(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

Cat. No. B2774623
CAS RN: 1105219-40-6
M. Wt: 436.53
InChI Key: NDOUPXKVDQDWQC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyridazine ring, a piperidine ring, and a carboxamide group . The thiophene ring is a five-membered aromatic ring with one sulfur atom . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperidine ring is a six-membered ring with one nitrogen atom. The carboxamide group consists of a carbonyl group (C=O) and an amide group (NH2).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

  • Antimycobacterial and Antituberculosis Activity : A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues revealed compounds with promising activity against Mycobacterium tuberculosis, showcasing their potential as GyrB inhibitors in antituberculosis therapy (Jeankumar et al., 2013).

  • Antimicrobial and Antioxidant Properties : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing different linkers have shown considerable activity against drug-sensitive and resistant MTB strains, along with acceptable safety indices, highlighting their potential as antimicrobial agents (Lv et al., 2017).

  • Analgesic and Antiparkinsonian Activities : The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has been explored, with some compounds displaying good analgesic and antiparkinsonian activities comparable to reference drugs (Amr et al., 2008).

Organic Electronics

  • Electrochemical and Electrochromic Properties : Research into the electrochemical and electrochromic properties of novel donor–acceptor type monomers, including compounds like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, indicates their potential for applications in organic electronics. These compounds exhibit good electrochemical activity, different absorption spectra due to the introduction of acceptor groups, and promising optical contrasts in their polymer forms (Hu et al., 2013).

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : The preparation of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity towards active methylene reagents to yield pyran, pyridine, and pyridazine derivatives offers insights into the compound's utility in synthesizing polyfunctionally substituted heterocyclic compounds (Mohareb et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

ethyl 2-[[1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-2-30-23(29)17-6-3-4-7-18(17)24-22(28)16-11-13-27(14-12-16)21-10-9-19(25-26-21)20-8-5-15-31-20/h3-10,15-16H,2,11-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOUPXKVDQDWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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